2-(Pyrrolidin-1-ylmethylene)-2H-pyrrole
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Overview
Description
2-(Pyrrolidin-1-ylmethylene)-2H-pyrrole is a heterocyclic compound that features both pyrrole and pyrrolidine rings. This compound is of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. The combination of these two nitrogen-containing rings allows for diverse chemical reactivity and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pyrrolidin-1-ylmethylene)-2H-pyrrole typically involves the condensation of pyrrole with pyrrolidine derivatives. One common method includes the reaction of pyrrole with pyrrolidine-2-carbaldehyde under acidic or basic conditions to form the desired product . The reaction conditions can vary, but it often requires a catalyst to facilitate the condensation process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, is becoming more prevalent in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 2-(Pyrrolidin-1-ylmethylene)-2H-pyrrole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrrolidin-2-one derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The nitrogen atoms in the rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or halides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions include various pyrrolidinone and substituted pyrrole derivatives, which can have significant biological activities .
Scientific Research Applications
2-(Pyrrolidin-1-ylmethylene)-2H-pyrrole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in organic synthesis.
Mechanism of Action
The mechanism of action of 2-(Pyrrolidin-1-ylmethylene)-2H-pyrrole involves its interaction with various molecular targets. The compound can bind to specific proteins or enzymes, altering their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.
Comparison with Similar Compounds
Pyrrolidine: A saturated five-membered ring containing nitrogen.
Pyrrole: An aromatic five-membered ring containing nitrogen.
Pyrrolidin-2-one: A lactam derivative of pyrrolidine.
Comparison: 2-(Pyrrolidin-1-ylmethylene)-2H-pyrrole is unique due to the presence of both pyrrole and pyrrolidine rings, which confer distinct chemical and biological properties. Unlike pyrrolidine and pyrrole, which are simpler structures, this compound can participate in a wider range of chemical reactions and has more diverse biological activities .
Properties
Molecular Formula |
C9H12N2 |
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Molecular Weight |
148.20 g/mol |
IUPAC Name |
(2E)-2-(pyrrolidin-1-ylmethylidene)pyrrole |
InChI |
InChI=1S/C9H12N2/c1-2-7-11(6-1)8-9-4-3-5-10-9/h3-5,8H,1-2,6-7H2/b9-8+ |
InChI Key |
PYWBZPSJAOZVSU-CMDGGOBGSA-N |
Isomeric SMILES |
C1CCN(C1)/C=C/2\C=CC=N2 |
Canonical SMILES |
C1CCN(C1)C=C2C=CC=N2 |
Origin of Product |
United States |
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